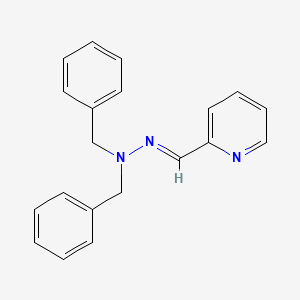

2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry and as ligands in coordination chemistry. The specific compound appears to be a Schiff base, which is typically formed by the condensation of an amine with a carbonyl compound, resulting in a C=N double bond characteristic of azomethine groups.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the reaction of substituted aminopyridines with various reagents. For instance, the reaction of 2-((α-methylbenzylidene)amino)pyridine with RhCl(PPh3)3 leads to the formation of a rhodium(I) complex, indicating that these pyridine derivatives can act as ligands to form metal complexes . Similarly, the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and 2,6-di-tert-butyl-4-hydroxy-benzylalcohol involves the formation of a thioester, followed by hydrazination, which is a common method for preparing acyl hydrazides . These examples suggest that the synthesis of the compound would likely involve the formation of a Schiff base through the condensation of an appropriate benzylhydrazine with a pyridine aldehyde.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse, depending on the substituents attached to the pyridine ring. For example, the crystal structure of a rhodium(I) complex with a related ligand shows that these compounds can crystallize in various space groups with different lattice parameters, indicating a degree of structural flexibility . The molecular structure of 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine would likely feature a planar azomethine linkage between the pyridine ring and the benzylhydrazine moiety, which could influence its reactivity and coordination properties.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in a variety of chemical reactions. The presence of a Schiff base linkage in the compound suggests that it could undergo reactions typical of imines, such as nucleophilic addition or participation in the formation of coordination complexes with metal ions. The reaction of related compounds with metal salts can lead to the formation of metal complexes with different geometries and coordination numbers . Additionally, the presence of substituents on the pyridine ring can influence the reactivity, as seen in the unexpected cleavage of a C–S bond during the attempted synthesis of a hydrazide derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For instance, 2-(N-Methylbenzyl)pyridine has been studied as a liquid organic hydrogen carrier, indicating that such compounds can have significant applications in energy storage . The crystal and molecular structure of 2-(2',4'-dinitrobenzyl)pyridine reveals information about intermolecular interactions and the potential for tautomeric reactions upon irradiation with light . Schiff bases like 2-((2-chloro-4-methylbenzylidene)amino)pyridin-4-ol and their metal complexes have been characterized by various techniques, including spectral analysis, and have shown antibacterial activity . These studies suggest that the compound would likely exhibit properties influenced by its molecular structure, such as solubility, stability, and biological activity.

Mecanismo De Acción

Target of Action

The primary targets of 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine are Monoamine Oxidase (MAO) and Adenosine Deaminase . These enzymes play crucial roles in the metabolism of monoamines and adenosine respectively.

Mode of Action

2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine acts as an inhibitor of both Monoamine Oxidase and Adenosine Deaminase . By inhibiting these enzymes, it increases the levels of monoamines, serotonin, and dopamine in the body .

Biochemical Pathways

The inhibition of Monoamine Oxidase prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . Similarly, the inhibition of Adenosine Deaminase leads to elevated levels of adenosine, affecting pathways related to energy metabolism and signal transduction .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine are not readily available, the compound’s molecular weight (301.39) suggests it may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine’s action are primarily related to the increased levels of monoamines, serotonin, and dopamine. These changes can have various effects, potentially influencing mood, cognition, and neural signaling .

Propiedades

IUPAC Name |

N-benzyl-1-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXKRUCFNUYSKI-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)

![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/no-structure.png)

![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)

![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)